Researchers needing a stable lipophilic alkylating agent with fluorescent tracking often encounter hydrolysis-prone alternatives or insufficient CNS targeting. 9-(Chloromethyl)phenanthrene delivers balanced SN2 reactivity and storage stability for reliable Pam protection.
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9-Chloromethylphenanthrene (CAS 951-05-3) is a highly stable, crystalline polycyclic aromatic alkylating agent utilized primarily for the installation of the 9-phenanthrylmethyl (Pam) group. In industrial and advanced laboratory settings, this compound is procured to impart significant steric bulk, profound lipophilicity, and intrinsic UV/fluorescent traceability to target molecules. Unlike simpler alkyl halides, 9-chloromethylphenanthrene serves a dual purpose: it acts as a robust protecting group for amines, carboxylic acids, and hydroxyls during complex multi-step syntheses, and it functions as a structural modifier to enhance the blood-brain barrier (BBB) penetration of active pharmaceutical ingredients. Its predictable second-order substitution kinetics and stable shelf-life make it a superior precursor for scalable organic synthesis and polymer functionalization[1].
Generic substitution with simpler benzylic halides (e.g., benzyl chloride) or alternative halogens (e.g., 9-bromomethylphenanthrene) frequently fails to meet the dual demands of stability and functional performance. Benzyl chloride lacks the extended π-system necessary for fluorescence-based analytical tracking and provides insufficient lipophilicity for optimizing CNS-targeted drug formulations. Conversely, while 9-bromomethylphenanthrene offers higher electrophilic reactivity, it is notoriously prone to rapid hydrolysis and degradation during storage, leading to poor batch-to-batch reproducibility and lower overall yields in moisture-sensitive workflows. Procuring 9-chloromethylphenanthrene ensures a critical balance: it retains sufficient reactivity for efficient SN2 alkylations while maintaining the thermal and chemical stability required for reliable, long-term industrial handling [1].
9-Methylphenanthrene or 9-phenanthrenemethanol lack the chloromethyl leaving group; direct substitution is not possible without prior activation, altering synthetic efficiency.
Substitution at the 9-position creates a bay region-like motif associated with distinct metabolic and mutagenic outcomes, unlike 2- or 3-substituted analogs.
Polar analogs such as 9-phenanthrenemethanol exhibit significantly lower logP; this shifts partitioning behavior and may affect biological distribution in research models.
For procurement managers and process chemists, precursor stability directly impacts yield reproducibility. 9-Chloromethylphenanthrene is an isolable, stable crystalline solid with a defined melting point of 101-102 °C. In contrast, its highly reactive analog, 9-bromomethylphenanthrene, exhibits significant instability and moisture sensitivity, often requiring specialized storage. This stability differential allows the chloride derivative to be stored and handled with standard protocols, minimizing degradation-related impurities in downstream alkylation steps[1].
| Evidence Dimension | Thermal stability and storage handling |
| Target Compound Data | Stable crystalline solid (mp 101-102 °C) |
| Comparator Or Baseline | 9-Bromomethylphenanthrene (documented as unstable/degradation-prone) |
| Quantified Difference | Eliminates rapid hydrolytic degradation, ensuring active precursor retention during standard storage |
| Conditions | Standard laboratory storage and handling conditions |
Ensures reliable batch-to-batch reproducibility and minimizes the need for rigorous anhydrous storage protocols.
When used to synthesize nitrogen mustards and CNS-targeted therapeutics, the 9-phenanthrylmethyl group provides a massive boost to lipophilicity compared to baseline structures. Functionalization with 9-chloromethylphenanthrene increases the partition coefficient (Log P) to optimal ranges (e.g., 1.95) and enhances the brain-to-blood partition coefficient (Log BB) by over 200%. This makes it a highly effective precursor for modifying active pharmaceutical ingredients that would otherwise fail to cross the blood-brain barrier [1].
| Evidence Dimension | Partition Coefficient (Log P) and Brain/Blood Ratio (Log BB) |
| Target Compound Data | Log P = 1.95; Log BB = 0.662 (in functionalized N-mustard) |
| Comparator Or Baseline | Baseline parent compound (Log P = 0.58; Log BB = 0.329) |
| Quantified Difference | >3x increase in Log P; >200% increase in Log BB |
| Conditions | In vitro and computational pharmacological descriptor analysis |
Justifies procurement for drug discovery programs requiring structural modifications to achieve CNS penetrance.
In the synthesis of secondary and tertiary amines, controlling the rate of alkylation is critical to preventing unwanted poly-alkylation. 9-Chloromethylphenanthrene demonstrates predictable second-order kinetics (SN2) with primary amines, yielding a rate constant of k2 = 0.0415 L/mol·min under physiological conditions. This controlled reactivity profile allows for precise stoichiometric management during the synthesis of complex APIs, outperforming highly reactive aliphatic halides that often cause runaway over-alkylation [1].
| Evidence Dimension | Second-order rate constant (k2) |
| Target Compound Data | k2 = 0.0415 L/mol·min |
| Comparator Or Baseline | Highly reactive aliphatic halides (prone to uncontrolled poly-alkylation) |
| Quantified Difference | Provides predictable mono-alkylation rates without rapid thermal runaway |
| Conditions | Aqueous solution with 4-chloroaniline at 37 °C, pH 7.4 |
Enables precise process control and higher yields of mono-alkylated products in pharmaceutical manufacturing.
Unlike benzyl chloride, 9-chloromethylphenanthrene imparts a strong fluorescent signature to functionalized materials, making it an ideal building block for polymer science. In cross-linked polyurethane networks, the covalently bound phenanthrene moiety acts as a highly efficient Forster resonance energy transfer (FRET) donor. When paired with an anthracene acceptor, it exhibits a critical transfer distance (Ro) of 26.7 Å, allowing for precise nanoscale structural characterization of the polymer matrix [1].
| Evidence Dimension | FRET critical transfer distance (Ro) |
| Target Compound Data | Ro = 26.7 Å (with anthracene acceptor) |
| Comparator Or Baseline | Benzyl chloride (Non-fluorescent, Ro = 0 Å) |
| Quantified Difference | Provides 26.7 Å spatial resolution capability for structural tracking |
| Conditions | Steady-state fluorescence spectroscopy in cross-linked polyurethane networks |
Eliminates the need for secondary fluorescent labeling steps in the development of traceable polymers and hydrogels.
Due to its ability to dramatically increase Log P and Log BB, 9-chloromethylphenanthrene is the precursor of choice for synthesizing lipophilic prodrugs and nitrogen mustards designed to cross the blood-brain barrier. It provides the necessary hydrophobic bulk to optimize intestinal absorption and CNS penetrance in pharmaceutical development [1].
In materials science, this compound is utilized to covalently attach phenanthrene fluorophores to polyurethane networks and hydrogels. Its predictable SN2 reactivity and intrinsic FRET donor capabilities enable the creation of traceable polymers for advanced structural and kinetic studies [2].
For complex peptide and carbohydrate syntheses where standard benzyl groups fail to provide sufficient steric shielding, 9-chloromethylphenanthrene is procured to install the 9-phenanthrylmethyl (Pam) protecting group. This group offers robust protection against nucleophilic attack while allowing for easy UV-based reaction monitoring [3].